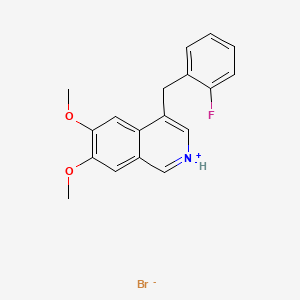

6,7-Dimethoxy-4-(o-fluorobenzyl)isoquinoline hydrobromide

Description

Properties

CAS No. |

32871-42-4 |

|---|---|

Molecular Formula |

C18H17BrFNO2 |

Molecular Weight |

378.2 g/mol |

IUPAC Name |

4-[(2-fluorophenyl)methyl]-6,7-dimethoxyisoquinolin-2-ium;bromide |

InChI |

InChI=1S/C18H16FNO2.BrH/c1-21-17-8-14-11-20-10-13(15(14)9-18(17)22-2)7-12-5-3-4-6-16(12)19;/h3-6,8-11H,7H2,1-2H3;1H |

InChI Key |

ASOJLCFLSMBZBU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=[NH+]C=C2CC3=CC=CC=C3F)OC.[Br-] |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

The nitrogen atom on the isoquinoline ring acts as a nucleophile attacking the electrophilic benzylic carbon of the o-fluorobenzyl halide. This substitution results in the formation of a new carbon-nitrogen bond, yielding the 4-(o-fluorobenzyl) substituted isoquinoline intermediate. Subsequent treatment with hydrobromic acid or bromide salts yields the hydrobromide salt form.

Detailed Preparation Procedure

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of 6,7-Dimethoxyisoquinoline | Typically synthesized via condensation and cyclization methods involving appropriate methoxy-substituted precursors | Precursor availability critical for overall yield |

| 2 | Nucleophilic Substitution | 6,7-Dimethoxyisoquinoline + o-fluorobenzyl bromide/chloride, base (e.g., triethylamine), solvent (e.g., dichloromethane), room temperature or mild heating | Reaction time varies from several hours to overnight |

| 3 | Isolation of Intermediate | Extraction and purification by chromatography or recrystallization | Purity affects subsequent salt formation |

| 4 | Formation of Hydrobromide Salt | Treatment with hydrobromic acid in an organic solvent or aqueous medium | Crystallization to isolate pure hydrobromide salt |

Purification Techniques

- Recrystallization: Commonly employed from solvents such as ethanol or ethyl acetate to obtain high-purity hydrobromide salt crystals.

- Chromatography: Silica gel column chromatography may be used to purify the intermediate or final compound, especially when side products are present.

- Salt Exchange: If starting from a different salt form, hydrobromide salt can be prepared by ion exchange using hydrobromic acid or hydrobromide salts in solution.

Analytical Data Supporting Preparation

| Parameter | Data |

|---|---|

| Molecular Formula | C18H17BrFNO2 |

| Molecular Weight | 378.2 g/mol |

| CAS Number | 32871-42-4 |

| IUPAC Name | 4-[(2-fluorophenyl)methyl]-6,7-dimethoxyisoquinolin-2-ium;bromide |

| Standard InChI | InChI=1S/C18H16FNO2.BrH/c1-21-17-8-14-11-20-10-13(15(14)9-18(17)22-2)7-12-5-3-4-6-16(12)19;/h3-6,8-11H,7H2,1-2H3;1H |

| Standard InChIKey | ASOJLCFLSMBZBU-UHFFFAOYSA-N |

These data confirm the identity and purity of the synthesized compound, which is critical for research applications.

Related Synthetic Insights from Patents on Isoquinoline Derivatives

While specific patents on 6,7-dimethoxy-4-(o-fluorobenzyl)isoquinoline hydrobromide are limited, related synthetic methodologies for isoquinoline derivatives provide useful insights:

- Preparation of 4-chloro-6,7-dimethoxyquinoline via chlorination reactions using reagents like phosphoryl trichloride or thionyl chloride in organic solvents (e.g., acetonitrile, dichloromethane) under controlled temperature conditions.

- Use of condensation reactions and ring-closing metathesis to build isoquinoline frameworks.

- Catalytic hydrogenation and reductive steps employing palladium or Raney nickel catalysts for intermediate transformations.

- Recrystallization and solvent choices (ethanol, ethyl acetate, methanol) play a crucial role in obtaining high-purity products.

These methods underscore the importance of carefully controlled reaction conditions and purification steps in the synthesis of substituted isoquinolines.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions | Remarks |

|---|---|---|

| Starting Material | 6,7-Dimethoxyisoquinoline | Commercially available or synthesized |

| Alkylating Agent | o-Fluorobenzyl bromide or chloride | Electrophilic substitution |

| Base | Triethylamine, potassium carbonate | Facilitates nucleophilic substitution |

| Solvent | Dichloromethane, acetonitrile, tetrahydrofuran | Solubilizes reactants |

| Temperature | Room temperature to 50°C | Mild heating may accelerate reaction |

| Reaction Time | 6-24 hours | Depends on scale and conditions |

| Purification | Recrystallization, chromatography | Ensures compound purity |

| Salt Formation | Hydrobromic acid treatment | Yields hydrobromide salt |

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-4-(o-fluorobenzyl)isoquinoline hydrobromide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The isoquinoline ring can be reduced to tetrahydroisoquinoline derivatives.

Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of quinone derivatives.

Reduction: Formation of tetrahydroisoquinoline derivatives.

Substitution: Formation of substituted isoquinoline derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound is classified as an isoquinoline derivative, characterized by the following molecular formula: C18H17BrFNO2. Its structure features a dimethoxy group at positions 6 and 7, and a fluorobenzyl substituent at position 4, contributing to its unique pharmacological profile .

Anticancer Activity

Recent studies have highlighted the cytotoxic effects of 6,7-dimethoxy-4-(o-fluorobenzyl)isoquinoline hydrobromide against various cancer cell lines. For example:

- In vitro Studies : The compound has shown significant growth inhibition against multiple cancer cell lines, including breast cancer (MCF-7 and MDA-MB-468) and non-small cell lung cancer (NSCLC) cells. The half-maximal inhibitory concentration (GI50) values for these cell lines were reported to be in the low micromolar range (e.g., GI50 = 0.41 µM for MDA-MB-468) indicating potent anticancer activity .

- Mechanism of Action : The compound induces apoptosis primarily through the intrinsic pathway, as evidenced by changes in the Bax/Bcl-2 ratio and activation of caspases . Additionally, it has been shown to inhibit topoisomerase II, which is crucial for DNA replication and repair in cancer cells .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

- Absorption and Distribution : Studies indicate that the compound exhibits approximately 52% absorption following oral administration in animal models, with significant hepatic first-pass metabolism . It demonstrates a preferential distribution to cardiac tissues and cerebral blood vessels .

- Metabolism : The primary metabolic pathway involves O-demethylation leading to several metabolites. The excretion profile indicates a substantial biliary excretion component (approximately 80% of the administered dose), with urine accounting for about 20% .

Protein Kinase Inhibition

Isoquinoline derivatives have been explored as inhibitors of protein tyrosine kinases, which are implicated in various malignancies:

- Mechanistic Insights : The compound's structure suggests potential interactions with key kinases involved in cellular signaling pathways that regulate growth and differentiation. Inhibiting these kinases can lead to reduced tumor proliferation and improved therapeutic outcomes in cancers driven by aberrant kinase activity .

Case Studies

Several case studies have documented the efficacy of isoquinoline derivatives in preclinical models:

| Study Reference | Cell Line Tested | GI50 (µM) | Mechanism |

|---|---|---|---|

| MCF-7 | 0.41 | Apoptosis via intrinsic pathway | |

| MDA-MB-468 | 0.42 | Topoisomerase II inhibition | |

| NSCLC HOP-92 | 0.50 | Growth inhibition |

These studies underscore the compound's potential as a lead molecule for further development in anticancer therapies.

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-4-(o-fluorobenzyl)isoquinoline hydrobromide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context and the type of cells or tissues involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

6,7-Dimethoxy-4-(p-fluorobenzyl)isoquinoline Hydrobromide

- Substituent : p-fluoro benzyl group.

- Toxicity : LD50 of 770 mg/kg in mice (intraperitoneal) .

- Binding and Activity : While direct data are unavailable, para-substituted analogs (e.g., p-chloro derivatives) show smooth muscle relaxant activity comparable to papaverine (IC50 ~10⁻⁶ M) . The para-fluoro analog’s activity is hypothesized to be lower due to reduced electron-withdrawing effects compared to chlorine.

6,7-Dimethoxy-4-(4-chlorobenzyl)isoquinoline (PV2)

- Substituent : p-chloro benzyl group.

- Activity : Exhibits IC50 values similar to papaverine in rat intestinal smooth muscle relaxation assays .

- Metabolism : Metabolized at rates comparable to papaverine by hepatic oxygenases, suggesting moderate metabolic stability .

1,1-Disubstituted Derivatives (e.g., 7e and 7r)

- Substituents : 1-methyl and 1-phenyl groups.

- Activity : Demonstrated −74% and −43% contractile inhibition in smooth muscle, respectively, outperforming unsubstituted analogs .

- Structure-Activity Relationship (SAR) : 1,1-Disubstitution enhances activity by stabilizing interactions with hydrophobic binding pockets .

Radioiodinated Derivative (125I-DMABI)

- Substituent: 4’-amino-3’-iodobenzyl group.

- Binding Affinity : Binds to rat intestinal membranes with Kd = 0.10 µM (high-affinity site) and 8.0 µM (low-affinity site) .

- SAR : Methoxy groups at C-6 and C-7 are critical for binding; removal abolishes activity .

Substituent Position and Pharmacological Effects

The position of the benzyl substituent (ortho vs. para) significantly impacts biological outcomes:

Metabolic Stability and Toxicity

- Methoxy vs. Isopropoxy Substituents : 6,7-Dimethoxy derivatives are more susceptible to O-dealkylation than isopropoxy analogs, leading to faster hepatic clearance .

- Halogenated Derivatives : Chloro and fluoro groups at the benzyl position slow metabolism compared to unsubstituted analogs, extending half-life .

Key Findings and Implications

Substituent Position : Para-substituted benzyl groups (fluoro, chloro) enhance receptor binding but may increase toxicity compared to ortho-substituted analogs.

Methoxy Groups : Critical for activity; removal abolishes smooth muscle relaxation .

Metabolic Stability : Bulky substituents (e.g., isopropoxy) improve stability, while methoxy groups increase susceptibility to metabolism .

Biological Activity

6,7-Dimethoxy-4-(o-fluorobenzyl)isoquinoline hydrobromide is a synthetic compound derived from isoquinoline, which has garnered attention for its potential biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its cytotoxic effects against various cancer cell lines, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C18H19BrFNO. It features a dimethoxy group at positions 6 and 7 of the isoquinoline structure and an o-fluorobenzyl substitution at position 4. The presence of these functional groups is believed to contribute to its biological activity.

Cytotoxicity

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:

| Cell Line | IC50 (µM) | Control (Doxorubicin) IC50 (µM) |

|---|---|---|

| MDA-MB-231 | 1.5 | 0.57 |

| HepG2 | 0.5 | 0.08 |

| HeLa | 0.63 | 0.1 |

| PC3 | 0.6 | 0.08 |

| A549 (Lung Cancer) | Not reported | Not reported |

These results indicate that the compound is more potent than conventional chemotherapeutic agents like noscapine and shows comparable efficacy to doxorubicin in some cases .

The mechanism by which this compound exerts its cytotoxic effects appears to involve the inhibition of tubulin polymerization. Tubulin is a key protein in microtubule formation, essential for cell division. Studies have shown that this compound inhibits tubulin assembly in a concentration-dependent manner, although its effect is less pronounced than that of podophyllotoxin, another known inhibitor .

Case Studies

- MDA-MB-231 Cell Line : In a study involving the MDA-MB-231 breast cancer cell line, treatment with the compound resulted in a significant reduction in cell viability after 72 hours of incubation. The observed IC50 value was markedly lower than that of noscapine, indicating superior efficacy .

- HepG2 and HeLa Cells : Further investigations into HepG2 liver cancer cells and HeLa cervical cancer cells revealed IC50 values of 0.5 µM and 0.63 µM, respectively. These results suggest that the compound could be effective against a range of cancers beyond breast cancer .

Q & A

Q. How can researchers optimize the synthesis of 6,7-Dimethoxy-4-(o-fluorobenzyl)isoquinoline hydrobromide using experimental design methodologies?

- Methodological Answer : Employ a Design of Experiments (DoE) framework to systematically vary parameters (e.g., reaction temperature, molar ratios, solvent polarity). For example, a central composite design can identify critical factors influencing yield and purity. Statistical analysis (ANOVA) helps prioritize variables, reducing trial runs while ensuring robustness. Post-optimization, validate the model with confirmatory experiments. This approach is critical for scaling reactions while minimizing resource expenditure .

Q. What analytical techniques are essential for characterizing this compound’s structural integrity?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm substitution patterns (e.g., methoxy groups at positions 6 and 7, fluorobenzyl attachment).

- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, particularly for distinguishing hydrobromide salts from free bases.

- IR Spectroscopy : Identify key functional groups (e.g., C-F stretch at ~1100 cm, aromatic C-H bending). Cross-reference spectral data with structurally analogous isoquinoline derivatives .

Q. Which purification strategies are effective for isolating high-purity this compound?

- Methodological Answer :

- Crystallization : Use ethyl acetate or ethanol-water mixtures for recrystallization, leveraging solubility differences between the hydrobromide salt and impurities.

- Chromatography : Employ flash column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate) to separate non-polar byproducts. Monitor fractions via TLC with UV detection .

Advanced Research Questions

Q. How can computational methods enhance the design of reactions involving this compound?

- Methodological Answer : Integrate quantum chemical calculations (e.g., DFT for transition-state analysis) with machine learning to predict reaction pathways. For example, ICReDD’s approach combines quantum mechanics (QM) and experimental data to narrow optimal conditions (e.g., solvent, catalyst). This reduces reliance on trial-and-error and accelerates discovery of novel derivatives .

Q. What strategies resolve contradictions in reported spectral data for brominated isoquinoline intermediates?

- Methodological Answer :

- Comparative Analysis : Cross-validate NMR shifts with structurally similar compounds (e.g., 1-(2-bromobenzoyl)isoquinoline derivatives).

- Isotopic Labeling : Use deuterated solvents to eliminate solvent-peak interference in NMR.

- X-ray Crystallography : Resolve ambiguities in substitution patterns by determining crystal structures, as done for analogous compounds .

Q. How do substituent effects (e.g., o-fluorobenzyl vs. trimethoxybenzyl) influence bioactivity in isoquinoline derivatives?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies:

Synthesize analogs with varied substituents (e.g., 3,4,5-trimethoxybenzyl, ).

Test inhibitory activity against target enzymes (e.g., acetylcholinesterase) using enzyme kinetics.

Correlate electronic (Hammett σ values) and steric parameters with bioactivity trends .

Q. What methodologies assess the pharmacokinetic stability of this hydrobromide salt under physiological conditions?

- Methodological Answer :

- Solubility Studies : Measure equilibrium solubility in PBS (pH 7.4) and simulated gastric fluid (pH 1.2).

- Stability Assays : Use HPLC to monitor degradation under stress conditions (e.g., heat, light, oxidation).

- Plasma Protein Binding : Employ ultrafiltration or equilibrium dialysis to quantify binding percentages .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields for isoquinoline hydrobromide synthesis?

- Methodological Answer :

- Reproducibility Checks : Verify reaction conditions (e.g., inert atmosphere, reagent purity).

- Byproduct Identification : Use LC-MS to detect side products (e.g., dehalogenated or dimerized species).

- Scale-Dependent Effects : Assess whether yield drops at larger scales due to mixing inefficiencies or heat transfer limitations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.